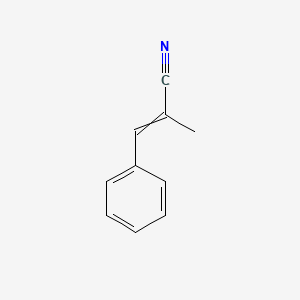

alpha-Methylcinnamonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9N |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

2-methyl-3-phenylprop-2-enenitrile |

InChI |

InChI=1S/C10H9N/c1-9(8-11)7-10-5-3-2-4-6-10/h2-7H,1H3 |

InChI Key |

MSOYJTDJKBEDPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for α Methylcinnamonitrile and Its Derivatives

Catalytic Transformations in α-Methylcinnamonitrile Synthesis

Catalytic transformations are central to the modern synthesis of α-methylcinnamonitrile, offering pathways that are both atom-economical and environmentally conscious. These methods utilize a variety of catalysts, from simple iodine to complex transition metal systems and purely organic molecules, to facilitate the desired chemical conversions.

Iodine-Catalyzed Oxidative Conversions from Aldehydes

A practical and efficient approach for the synthesis of nitriles from aldehydes involves an iodine-catalyzed oxidative conversion. scispace.comrsc.orgrsc.orgresearchgate.net This method typically employs a catalytic amount of molecular iodine in the presence of an oxidant, such as tert-butyl hydroperoxide (TBHP), and a nitrogen source, commonly ammonium (B1175870) acetate. scispace.comrsc.orgrsc.orgresearchgate.net The reaction proceeds under mild conditions and demonstrates broad substrate scope, accommodating aromatic, heteroaromatic, aliphatic, and allylic aldehydes. rsc.orgrsc.orgresearchgate.net The conversion of cinnamaldehyde (B126680) derivatives to the corresponding cinnamonitriles, including α-methylcinnamonitrile, can be achieved with high yields. The process is considered environmentally friendly, often utilizing ethanol (B145695) as a solvent and producing tert-butanol (B103910) as a benign byproduct. rsc.org

The reaction mechanism is believed to involve the in situ formation of an imine from the aldehyde and ammonia (B1221849) (from ammonium acetate), which is then oxidized by the iodine/TBHP system to the corresponding nitrile. scispace.com This method circumvents the need for toxic cyanide reagents and harsh reaction conditions often associated with traditional nitrile synthesis. rsc.org

Table 1: Iodine-Catalyzed Synthesis of Nitriles from Aldehydes rsc.orgresearchgate.net

Transition Metal-Mediated Approaches

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and α-methylcinnamonitrile is no exception. Catalysts based on palladium, nickel, and iron offer distinct advantages in terms of reactivity, selectivity, and the ability to perform asymmetric transformations.

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a cornerstone for the synthesis of substituted alkenes, including α-methylcinnamonitrile. nih.govorganic-chemistry.orgmasterorganicchemistry.combyjus.com In a typical Heck reaction, an aryl or vinyl halide is coupled with an activated alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgbyjus.com For the synthesis of α-methylcinnamonitrile, this would involve the reaction of an appropriate aryl halide with α-methylacrylonitrile. The reaction generally exhibits high trans selectivity. organic-chemistry.org The catalytic cycle involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. byjus.com

For the synthesis of chiral derivatives of α-methylcinnamonitrile, nickel-catalyzed asymmetric hydrogenation of α,β-unsaturated nitriles is a powerful tool. organic-chemistry.orgacs.orgnih.govdicp.ac.cnacs.org These methods provide access to enantiomerically enriched products, which are crucial building blocks in the pharmaceutical and fine chemical industries. dicp.ac.cn The use of earth-abundant nickel is also a significant advantage over precious metal catalysts like rhodium, ruthenium, and iridium. organic-chemistry.orgdicp.ac.cn

Recent advancements have demonstrated that nickel catalysts, in combination with chiral phosphine (B1218219) ligands such as Me-DuPhos, can achieve high enantioselectivity in the hydrogenation of α,β-unsaturated esters and nitriles. organic-chemistry.orgacs.org Some methodologies utilize hydrogen gas directly, while others employ transfer hydrogenation protocols with hydrogen donors like acetic acid or water in the presence of a reducing agent. organic-chemistry.orgacs.orgacs.org These reactions have been shown to tolerate a variety of functional groups, although they can be sensitive to steric and electronic effects. organic-chemistry.org

Table 2: Nickel-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Compounds organic-chemistry.orgacs.org

Iron(III) chloride (FeCl₃) has emerged as an inexpensive, abundant, and relatively benign Lewis acid catalyst for a variety of organic transformations. tandfonline.comnih.govnih.govorganic-chemistry.orgucwv.edursc.org In the context of α-methylcinnamonitrile synthesis, FeCl₃ can catalyze nucleophilic substitution reactions. tandfonline.comorganic-chemistry.org For instance, it can be used to facilitate the substitution of the hydroxyl group in Baylis-Hillman adducts, which are structurally related to α-methylcinnamonitrile precursors, with various nucleophiles. tandfonline.com The catalytic activity of FeCl₃ is attributed to its ability to activate substrates, rendering them more susceptible to nucleophilic attack. nih.govucwv.edu These reactions are often performed under mild conditions and can be highly regioselective. organic-chemistry.org

Organocatalytic and Brønsted Acid/Base Catalyzed Syntheses

Organocatalysis, which utilizes small organic molecules as catalysts, provides a valuable alternative to metal-based systems. Similarly, Brønsted acids and bases are effective catalysts for key reactions leading to α-methylcinnamonitrile.

A prominent example is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active hydrogen compound, catalyzed by a weak base such as an amine. wikipedia.orgsigmaaldrich.comorganicreactions.org To synthesize α-methylcinnamonitrile via this route, benzaldehyde (B42025) would be reacted with propionitrile (B127096) in the presence of a basic catalyst. The reaction proceeds through a nucleophilic addition followed by dehydration. wikipedia.orgsigmaaldrich.com

Brønsted acids are also employed in the synthesis of nitriles from aldehydes. nih.gov For example, a Brønsted acid can catalyze the conversion of an aldehyde to an oxime, which can then be dehydrated to the corresponding nitrile. nih.gov Chiral Brønsted acids, such as phosphoric acid derivatives, have been successfully used to catalyze asymmetric reactions, enabling the enantioselective synthesis of various chiral molecules. nih.govrsc.orgchemrxiv.orgbeilstein-journals.org Chiral Brønsted bases, often derived from cinchona alkaloids, are also powerful catalysts for asymmetric synthesis, including Mannich-type reactions that can be adapted for the synthesis of chiral β-amino nitriles. researchgate.netresearchgate.net

Table 3: Compound Names Mentioned in the Article

Multi-Component and Tandem Reaction Sequences

Multi-component reactions (MCRs) and tandem (or cascade) reaction sequences represent highly efficient strategies in organic synthesis. frontiersin.orgtcichemicals.com These approaches allow for the construction of complex molecules from simple precursors in a single operation, thereby reducing the number of purification steps, saving time, and minimizing waste. frontiersin.org The synthesis of α-methylcinnamonitrile and its derivatives has significantly benefited from such methodologies, enabling access to diverse molecular scaffolds.

Knoevenagel Condensation and Subsequent Cyclizations

The Knoevenagel condensation, a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group followed by dehydration, is a cornerstone of carbon-carbon bond formation. wikipedia.orgsci-hub.se When integrated into tandem sequences, the highly reactive α,β-unsaturated products of the condensation can undergo subsequent intramolecular cyclization reactions to yield a variety of heterocyclic and carbocyclic systems. sci-hub.senih.gov This strategy avoids the isolation of potentially unstable intermediates and often proceeds with high atom economy.

Several powerful tandem sequences initiated by a Knoevenagel condensation have been developed. For instance, a copper-catalyzed tandem reaction involving the Knoevenagel condensation of ortho-bromobenzaldehydes with active methylene nitriles, followed by amination and intramolecular cyclization, provides a regioselective pathway to substituted quinoline (B57606) derivatives. rsc.org Another example is the imidazolium (B1220033) ylide-mediated tandem Knoevenagel–Michael–O-cyclization, which stereoselectively produces multi-substituted 4,5-dihydrofurans from aroyl acetonitriles, aromatic aldehydes, and the ylide in a one-pot, three-component protocol. tandfonline.com Furthermore, sequential Knoevenagel condensation followed by cyclization of substrates like 2-(1-phenylvinyl)benzaldehyde with malonates can lead to indene (B144670) and benzofulvene derivatives, with the product selectivity being highly dependent on the reaction conditions. nih.gov

| Tandem Process | Reactants | Catalyst/Conditions | Cyclized Product Class | Ref. |

| Knoevenagel/Amination/Cyclization | o-bromobenzaldehyde, active methylene nitrile | Copper catalyst | Quinolines | rsc.org |

| Knoevenagel/Michael/O-Cyclization | Aroyl acetonitrile (B52724), aromatic aldehyde, imidazolium ylide | Et3N | 4,5-Dihydrofurans | tandfonline.com |

| Knoevenagel/Cyclization | 2-(1-phenylvinyl)benzaldehyde, dimethyl malonate | TiCl4-pyridine | Indenes | nih.gov |

Integration with Morita-Baylis-Hillman Chemistry

The Morita-Baylis-Hillman (MBH) reaction is a versatile carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, under the catalysis of a nucleophilic tertiary amine or phosphine. wikipedia.orgnrochemistry.com The resulting products, known as MBH adducts, are densely functionalized molecules containing hydroxyl, alkene, and electron-withdrawing groups (such as a nitrile), making them valuable building blocks for further transformations. beilstein-journals.orgresearchgate.net

The synthetic utility of MBH adducts is greatly expanded through the derivatization of their functional groups. nih.govresearchgate.net The allylic hydroxyl group, in particular, can be transformed to create more reactive intermediates. A common strategy involves esterification, such as acetylation with acetyl chloride or acetic anhydride (B1165640), to form MBH acetates. rsc.org This conversion of the hydroxyl group into a better leaving group (acetate) facilitates subsequent nucleophilic substitution reactions. rsc.orgresearchgate.net These acetates are valuable synthons and have been used in a variety of transformations, including reactions with azodicarboxylates to produce α-alkylidene-β-hydrazino acid derivatives, which are precursors to other bioactive compounds. beilstein-journals.org

The multiple functional groups in close proximity within MBH adducts allow for fine-tuning to achieve regio- and stereoselective transformations. rsc.org A significant challenge in the functionalization of allylic systems like MBH adducts is controlling the regioselectivity of nucleophilic attack (at the α or γ position). An efficient method for achieving highly α-regioselective nucleophilic substitution of MBH acetates with indoles has been developed using a silver triflate (AgOTf) catalyst. acs.org

Stereoselectivity is also a key aspect of MBH adduct chemistry. For example, the stereoselective synthesis of allyl iodides from MBH adducts has been demonstrated, where adducts possessing a nitrile moiety exclusively yielded (E)-configured products upon treatment with reagents like polymethylhydrosiloxane (B1170920) (PMHS)/I2. rsc.org Similarly, Friedel-Crafts reactions utilizing MBH adducts as electrophiles can proceed with high stereoselectivity; adducts derived from acrylonitrile (B1666552) tend to provide high (Z)-stereoselectivity. rsc.org The development of highly regioselective SN2' Mitsunobu reactions between MBH alcohols and azodicarboxylates further highlights the ability to control reaction outcomes, affording α-alkylidene-β-hydrazino acid derivatives with good stereoselectivity. beilstein-journals.org

| Transformation | Substrate | Reagent/Catalyst | Selectivity | Product | Ref. |

| Nucleophilic Substitution | Baylis-Hillman Acetate, Indole | AgOTf | α-Regioselective | α-Indolyl derivative | acs.org |

| Iodination | Baylis-Hillman Adduct (nitrile) | PMHS/I2 | (E)-Stereoselective | (E)-Allyl Iodide | rsc.org |

| Mitsunobu Reaction | Baylis-Hillman Alcohol, Azodicarboxylate | PPh3 | Regio- and Stereoselective | α-Alkylidene-β-hydrazino derivative | beilstein-journals.org |

Stereoselective and Asymmetric Synthesis Strategies

The synthesis of single stereoisomers of a chiral molecule is a central goal in modern organic chemistry, particularly for applications in medicinal chemistry and materials science. Stereoselective synthesis refers to methods that favor the formation of one stereoisomer over others, which can be further classified into diastereoselective (favoring one diastereomer) and enantioselective (favoring one enantiomer) processes.

Diastereoselective and Enantioselective Pathways for α-Methylcinnamonitrile Derivates

Significant progress has been made in developing stereoselective routes to derivatives of α-methylcinnamonitrile, often leveraging the functionalities present in MBH adducts or related structures.

Enantioselective Pathways: Asymmetric catalysis provides a powerful means to generate chiral molecules in high enantiomeric excess (ee). rsc.org The enantioselective synthesis of complex molecules like 2-amino-3-cyano-4H-chromenes, which contain a nitrile group analogous to that in α-methylcinnamonitrile derivatives, has been achieved through various organocatalytic approaches. mdpi.com These methods often employ chiral bifunctional catalysts, such as thioureas or squaramides, to activate both the nucleophile and the electrophile, thereby controlling the stereochemical outcome of the reaction. mdpi.com For example, the reaction of benzylidenemalononitriles with α-naphthols can yield chiral benzochromene derivatives with high enantioselectivity. mdpi.com Asymmetric reactions involving MBH adducts as synthons are a key platform for constructing functionalized chiral compounds. rsc.org

Diastereoselective Pathways: Diastereoselective reactions are used to control the relative stereochemistry between two or more stereocenters in a molecule. This can be achieved by using a substrate that already contains a chiral center, which then directs the stereochemistry of the newly formed center. For instance, the diastereoselective synthesis of tetrasubstituted α-aminophosphonates has been accomplished by reacting chiral p-toluenesulfinyl imines with lithium diethyl phosphite (B83602), where the chiral sulfinyl group directs the nucleophilic addition. mdpi.com Another strategy involves the catalytic hydroalkylation of dienes. In one example, trifluoromethyl-substituted azadienolate nucleophiles (related to the α-cyano carbanion of α-methylcinnamonitrile) undergo γ-selective alkylation with a palladium catalyst, creating homoallylic amines with two adjacent stereocenters in high diastereomeric ratio (dr) and enantiomeric excess. nih.gov The diastereoselective addition of nucleophiles like lithioacetonitrile to a chiral trans-cyclooctenone platform has also been reported, demonstrating a straightforward path to diastereomerically pure nitrile-containing compounds. nih.gov

| Strategy | Key Feature | Example Reaction | Stereochemical Control | Ref. |

| Enantioselective Organocatalysis | Chiral bifunctional thiourea (B124793) catalyst | Benzylidenemalonitrile + α-Naphthol | Creates chiral center with high ee | mdpi.com |

| Diastereoselective Synthesis | Chiral auxiliary on substrate | Addition of phosphite to chiral sulfinyl imine | Existing stereocenter directs new one (high dr) | mdpi.com |

| Diastereoselective Catalysis | Pd-chiral ligand catalyst | Hydroalkylation of dienes with azadienolate | Catalyst controls relative and absolute stereochemistry (high dr, high ee) | nih.gov |

| Substrate-Controlled Diastereoselectivity | Chiral molecular platform | Addition of lithioacetonitrile to chiral ketone | Rigid scaffold directs nucleophilic attack to one face | nih.gov |

Chiral Catalyst Design for Enantiocontrol in Reactions

The asymmetric synthesis of α-substituted nitriles, including α-methylcinnamonitrile, is of considerable interest due to the prevalence of chiral nitrile-containing compounds in pharmaceuticals and agrochemicals. The design of chiral catalysts is paramount for controlling the enantioselectivity of reactions that form these crucial stereocenters. nih.govnih.gov Enantioselective reactions are governed by the competition between different diastereomeric reaction pathways, and even small energy differences between transition states can lead to high enantiomeric excess (ee). csic.es

The fundamental concept in chiral catalysis involves the creation of a "chiral pocket" around the catalytic center, often a transition metal. csic.es This pocket, formed by bulky groups on the chiral ligand, restricts the possible approaches of the substrate, thereby directing the reaction to favor the formation of one enantiomer over the other. csic.es The design of these catalysts can be approached in several ways:

Chiral Ligands with a Metal Center: This is the most common strategy, where a metal center is complexed with a chiral ligand. mdpi.com The chirality of the resulting complex dictates the stereochemical outcome of the reaction. The ligand's structure, including the type and arrangement of its coordinating atoms and bulky substituents, is crucial for high enantioselectivity. nih.gov For instance, chiral phosphoric acids have been effectively used as organocatalysts in a variety of enantioselective transformations to create axially chiral compounds. beilstein-journals.org

Chiral-at-Metal Catalysts: An emerging and innovative approach involves the use of achiral ligands that arrange themselves around a metal center in such a way that the metal itself becomes a stereogenic center. semanticscholar.orgrsc.org This "chiral-at-metal" strategy simplifies the catalyst structure by removing the need for intricate chiral ligands and opens new avenues for catalyst design. rsc.org

The effectiveness of a chiral catalyst is influenced by several factors, including the metal's oxidation state, the presence of coordinating or non-coordinating anions, and the reaction solvent. csic.es Significant progress has been made in developing catalysts for various enantioselective transformations, such as the synthesis of α-amino acids and α-quaternary ketones, which share synthetic challenges with chiral α-methylcinnamonitrile derivatives. nih.govorganic-chemistry.org

Table 1: Factors Influencing Chiral Catalyst Design and Enantioselectivity

| Factor | Description | Impact on Enantioselectivity |

|---|---|---|

| Chiral Ligand Structure | The three-dimensional arrangement of atoms and functional groups in the ligand. | Creates a "chiral pocket" that sterically and electronically directs the substrate's approach to the catalytic center. csic.es |

| Metal Center | The nature of the transition metal (e.g., Ir, Pd, Cu, Fe) and its oxidation state. | Influences the geometry of the complex and the electronic properties of the catalytic site. csic.esmdpi.comnih.gov |

| "Chiral-at-Metal" Concept | Chirality originates from the stereogenic arrangement of achiral ligands around the metal. | Offers a simplified approach to catalyst design, moving away from complex chiral ligands. rsc.org |

| Reaction Conditions | Solvent, temperature, and the presence of additives or co-catalysts. | Can significantly affect the stability of diastereomeric transition states and thus the enantiomeric excess. csic.eskanto.co.jp |

| Substrate-Catalyst Interaction | The specific binding and orientation of the substrate within the chiral pocket. | Determines the facial selectivity of the reaction. csic.es |

Novel Reagent Applications in α-Methylcinnamonitrile Synthetic Routes

The development of novel reagents and their application in innovative synthetic routes have significantly expanded the toolkit for organic chemists. For the synthesis of α-methylcinnamonitrile and its derivatives, organolithium reagents and modern reductive approaches have proven particularly valuable.

Organolithium reagents are powerful nucleophiles and strong bases due to the highly polarized carbon-lithium bond. wikipedia.org While they typically add directly to the carbonyl group of α,β-unsaturated compounds (1,2-addition), their reactivity can be modulated to achieve conjugate addition (1,4-addition), which is a key step in the synthesis of various organic molecules. chemistrysteps.comdalalinstitute.com

In the context of α,β-unsaturated nitriles like cinnamonitrile (B126248) (the precursor to α-methylcinnamonitrile via methylation of the resulting α-anion), conjugate addition of an organolithium reagent can introduce a methyl group or other functionalities at the β-position. However, direct conjugate addition of organolithium reagents to α,β-unsaturated carbonyls and nitriles is often challenging. To favor 1,4-addition, organolithium reagents are frequently converted into less reactive organocuprates (Gilman reagents) by treatment with a copper(I) salt. chemistrysteps.comorganicchemistrydata.org These organocuprates show a much higher propensity for conjugate addition to α,β-unsaturated systems. chemistrysteps.com

Recent research has also demonstrated methods to control the regioselectivity of organolithium additions without conversion to cuprates. For example, in reactions with unprotected 4-hydroxy-2-cyclopentenones, the hydroxyl group can direct the organolithium reagent to add in a conjugate fashion through the formation of a magnesium alkoxide and a subsequent chelation-controlled mechanism. arkat-usa.org Such strategies, which rely on substrate control, could potentially be adapted for the synthesis of α-methylcinnamonitrile derivatives.

Table 2: Comparison of Reagents in Addition Reactions to α,β-Unsaturated Systems

| Reagent Type | General Formula | Primary Addition Mode | Reactivity | Notes |

|---|---|---|---|---|

| Organolithium Reagents | R-Li | 1,2-Addition | High | Strong bases and nucleophiles. wikipedia.orgdalalinstitute.com |

| Grignard Reagents | R-MgX | 1,2-Addition | Moderate | Reactivity can be influenced by steric hindrance. dalalinstitute.com |

| Organocuprates (Gilman) | R₂CuLi | 1,4-Conjugate Addition | Lower than R-Li | "Softer" nucleophiles, excellent for conjugate addition. chemistrysteps.com |

Reductive condensation and amination are powerful methods for forming C-N and C-C bonds, respectively. These approaches can be applied to the synthesis of α-methylcinnamonitrile derivatives and related structures.

Reductive Condensation: This strategy can be employed to synthesize α-functionalized carbonyl compounds. For instance, a phosphorus(III)-mediated reductive condensation of α-keto esters with protic pronucleophiles provides access to α-amino ester derivatives. nih.gov A similar conceptual approach could be envisioned for the synthesis of α-methylcinnamonitrile precursors. A study by Barton et al. describes the condensation of an aryl aldehyde with methoxyacetonitrile (B46674), followed by demethylation, to yield an α-methylcinnamonitrile product. rsc.orgrsc.orgresearchgate.netresearchgate.net

Reductive Amination: This is a widely used and efficient method for the synthesis of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ by a suitable reducing agent. wikipedia.org While direct reductive amination is used to form amines, the underlying principles of imine formation and reduction are relevant. For instance, α-methylcinnamonitrile itself can be a precursor to β-arylethylamines through reduction of the nitrile group. rsc.orgrsc.org

Modern reductive amination protocols often utilize mild and selective reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaCNBH₃). commonorganicchemistry.com Catalytic approaches, sometimes employing iridium catalysts, offer practical and mild conditions for synthesizing various amines and can be highly selective. kanto.co.jp Furthermore, photoredox catalysis has emerged as a novel method for direct reductive amination under visible light, avoiding the need for external hydride sources. nih.gov These advanced reductive methods highlight the continuous evolution of synthetic strategies that could be adapted for the transformation of the nitrile group in α-methylcinnamonitrile or for the synthesis of its amine-containing derivatives.

Table 3: Common Reducing Agents in Reductive Amination

| Reducing Agent | Abbreviation | Typical Solvents | Key Features |

|---|---|---|---|

| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | DCE, DCM, THF, Dioxane | Mild and selective; water-sensitive. commonorganicchemistry.com |

| Sodium Cyanoborohydride | NaCNBH₃ | MeOH, EtOH | Water-insensitive; can be used in the presence of aldehydes. masterorganicchemistry.comcommonorganicchemistry.com |

| Sodium Borohydride | NaBH₄ | MeOH, EtOH | Reduces aldehydes/ketones; added after imine formation. commonorganicchemistry.com |

| Catalytic Hydrogenation | H₂/Catalyst (e.g., Ir, Pd) | Various | "Green" method; can be used for asymmetric synthesis. kanto.co.jpwikipedia.org |

Mechanistic Elucidation of Reactions Involving α Methylcinnamonitrile

Detailed Reaction Mechanisms

The reactivity of α-methylcinnamonitrile is governed by the interplay between its phenyl ring, the carbon-carbon double bond, and the nitrile functional group. These features allow for a diverse range of chemical transformations.

Nazarov Cyclization Pathways from α-Methylcinnamonitrile-Derived Intermediates

The Nazarov cyclization is a powerful method for synthesizing cyclopentenones through a 4π-electrocyclic ring closure. wikipedia.orglongdom.org While α-methylcinnamonitrile itself does not directly undergo this reaction, it can serve as a precursor to the necessary divinyl ketone or equivalent intermediates.

The classical mechanism is initiated by a Lewis or Brønsted acid, which activates a divinyl ketone to generate a pentadienyl cation. wikipedia.orgorganic-chemistry.org This cation then undergoes a thermally allowed 4π conrotatory electrocyclization to form an oxyallyl cation. wikipedia.orglongdom.org Subsequent elimination of a proton and tautomerization yield the final cyclopentenone product. wikipedia.org

Intermediate Formation : Hydrolysis of α-methylcinnamonitrile to yield a ketone.

Precursor Synthesis : Further reactions to form a divinyl ketone structure from the initial ketone.

Cyclization : Acid-catalyzed formation of the pentadienyl cation, followed by 4π electrocyclization. nih.gov

Product Formation : Elimination and tautomerization to the cyclopentenone.

The efficiency and stereospecificity of the cyclization are key features of this reaction, dictated by orbital symmetry rules. longdom.orgacs.org Modern variations of the Nazarov cyclization have expanded its scope, including methods for generating the pentadienyl cation from unconventional substrates. nih.govacs.org

Alpha Substitution Reaction Mechanisms (Base-Catalyzed and Acid-Catalyzed Conditions)

The hydrogen atom on the carbon alpha to the nitrile group in α-methylcinnamonitrile is acidic due to the electron-withdrawing nature of both the nitrile and the phenyl group. This acidity allows for alpha substitution reactions under both basic and acidic conditions. uobabylon.edu.iqmsu.edu

Base-Catalyzed Mechanism: Under basic conditions, a strong base removes the α-proton to form a resonance-stabilized carbanion, which is analogous to an enolate. youtube.comyoutube.com This nucleophilic carbanion then readily attacks an electrophile (E+), resulting in substitution at the alpha position. youtube.com

Step 1: Deprotonation. A base (B:) removes the acidic α-hydrogen, forming a carbanion intermediate. The negative charge is delocalized onto the nitrile nitrogen.

Step 2: Nucleophilic Attack. The carbanion attacks an electrophile, forming a new carbon-electrophile bond at the α-position.

This pathway is common for reactions like α-alkylation, where alkyl halides serve as electrophiles. organic-chemistry.orgrsc.org The reaction is often considered base-promoted rather than catalyzed if a full equivalent of base is consumed. youtube.com

Acid-Catalyzed Mechanism: The acid-catalyzed mechanism is less common for nitriles compared to carbonyls but proceeds through an intermediate analogous to an enol. youtube.com

Step 1: Protonation. The nitrile nitrogen is protonated by an acid (HA), which increases the electrophilicity of the nitrile carbon and the acidity of the α-hydrogen.

Step 2: Tautomerization. A base (A-) removes the α-proton, leading to the formation of a ketenimine-like intermediate.

Step 3: Electrophilic Attack. The C=C bond of this intermediate acts as a nucleophile, attacking an electrophile.

Step 4: Deprotonation. Loss of a proton from the nitrogen regenerates the catalyst and yields the α-substituted product.

General mechanisms for alpha-substitution are summarized in the table below.

| Condition | Key Intermediate | Step 1 | Step 2 | Overall Result |

|---|---|---|---|---|

| Base-Catalyzed | Carbanion (Nitrile Anion) | Deprotonation of α-carbon | Nucleophilic attack on electrophile | Replacement of α-H with an electrophile |

| Acid-Catalyzed | Ketenimine-like tautomer | Protonation of nitrile nitrogen | Nucleophilic attack on electrophile | Replacement of α-H with an electrophile |

Intramolecular Cyclization and Rearrangement Mechanisms

Derivatives of α-methylcinnamonitrile can be designed to undergo intramolecular cyclizations. A prominent example for dinitrile compounds is the Thorpe-Ziegler reaction, which is the intramolecular version of the Thorpe reaction. synarchive.comwikipedia.orgwikiwand.com This reaction uses a strong base to induce the cyclization of a dinitrile, leading to a cyclic α-cyanoenamine, which can be subsequently hydrolyzed to a cyclic ketone. wikipedia.orglscollege.ac.in

The mechanism proceeds as follows:

Deprotonation : A strong base removes an α-proton from one of the nitrile groups to form a carbanion.

Intramolecular Attack : The carbanion acts as a nucleophile, attacking the electrophilic carbon of the other nitrile group within the same molecule.

Cyclization : A five- or six-membered ring containing an imine anion is formed.

Tautomerization : The intermediate tautomerizes to a more stable cyclic enamine.

Hydrolysis (optional) : Acidic workup hydrolyzes the enamine and the remaining nitrile to yield a cyclic ketone.

Furthermore, α,β-unsaturated nitriles can participate in various other cyclization reactions, often catalyzed by transition metals or promoted by radicals, to form diverse heterocyclic structures. researchgate.netnih.govmdpi.com

Nucleophilic Addition and Substitution Mechanisms

Nucleophilic Addition: The polarized carbon-nitrogen triple bond in α-methylcinnamonitrile is electrophilic and susceptible to nucleophilic attack, analogous to a carbonyl group. chemistrysteps.compressbooks.pub Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent nucleophiles that readily add across the nitrile triple bond. libretexts.org

The general mechanism involves:

Nucleophilic Attack : The carbanion from the organometallic reagent attacks the electrophilic nitrile carbon. This breaks one of the π-bonds, and the electrons move to the nitrogen, forming an intermediate imine anion. libretexts.org

Stabilization : In the case of Grignard reagents, the magnesium halide coordinates to the nitrogen atom, stabilizing the negative charge. pressbooks.pub

Hydrolysis : Aqueous acid workup protonates the nitrogen and subsequently hydrolyzes the resulting imine to a ketone. libretexts.orgpressbooks.pub

This reaction provides a valuable route for the synthesis of ketones where the nitrile carbon becomes the carbonyl carbon. pressbooks.pub

Nucleophilic Substitution: Nucleophilic substitution for α-methylcinnamonitrile primarily occurs at the alpha-carbon, as detailed in section 3.1.2. Direct substitution at the nitrile carbon, akin to nucleophilic acyl substitution, is not feasible as it would require cleaving a strong carbon-carbon bond. Instead, the reaction proceeds via an addition-elimination mechanism only if a suitable leaving group is present on the nitrile carbon, which is not the case for α-methylcinnamonitrile. Therefore, α-substitution is the dominant substitution pathway.

Kinetic and Thermodynamic Investigations of Reaction Pathways

The kinetics and thermodynamics of reactions involving α-methylcinnamonitrile dictate the feasibility and rate of product formation. While comprehensive data specifically for α-methylcinnamonitrile is limited, principles can be drawn from studies on related α,β-unsaturated nitriles and other relevant systems.

Alpha-Substitution : The rate of base-catalyzed α-substitution is dependent on the concentration of the substrate and the base, as the initial deprotonation is often the rate-determining step. The acidity of the α-proton (pKa) is a critical thermodynamic factor. For acid-catalyzed reactions, the rate is often dependent on the concentration of the ketone and the acid catalyst, but independent of the electrophile's concentration, indicating that the formation of the reactive enol- or ketenimine-like intermediate is rate-limiting. msu.edu

Michael Addition : As an α,β-unsaturated system, α-methylcinnamonitrile can undergo Michael (conjugate) addition. Kinetic assessments of Michael additions to similar compounds show a strong dependence on the structure of the unsaturated compound and the nature of the nucleophile. nih.gov For thiol additions, the reactive species is typically the thiolate anion, and reaction rates often correlate inversely with the thiol pKa. nih.gov

| Reaction Pathway | Key Kinetic Factors | Key Thermodynamic Factors |

|---|---|---|

| Base-Catalyzed α-Substitution | Concentration of substrate and base; strength of base. | Acidity (pKa) of α-proton; stability of carbanion intermediate. |

| Acid-Catalyzed α-Substitution | Rate of enol/ketenimine formation. | Equilibrium concentration of the reactive tautomer. |

| Nitrile Hydrolysis | Concentration of acid/base catalyst. | Highly favorable (large negative ΔG), essentially irreversible. |

| Nucleophilic Addition (Grignard) | Reactivity of organometallic reagent. | Irreversible due to formation of a stable C-C bond. |

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the complex mechanisms of reactions involving α-methylcinnamonitrile. These methods allow for the detailed study of reaction coordinates, transition state structures, and activation energies, offering insights that complement experimental findings.

Nazarov Cyclization : DFT computations have been extensively used to study the Nazarov cyclization. nih.gov Calculations can map the potential energy surface for the 4π-electrocyclization step, confirming the conrotatory nature of the ring closure and identifying the key transition state. nih.gov Computational studies help rationalize the stereochemical outcomes and the influence of substituents and catalysts on the reaction's efficiency. For example, studies on aza-Nazarov reactions have used quantum chemical calculations to determine the sources of asymmetric induction and explain the role of chiral catalysts in controlling the helicity of the electrocyclization transition state. researchgate.net

Alpha-Substitution and Cyclizations : Computational models can predict the acidity of the α-proton and the stability of the resulting carbanion in base-catalyzed reactions. For intramolecular cyclizations like the Thorpe-Ziegler reaction, DFT can be used to calculate the activation barriers for the intramolecular nucleophilic attack, helping to predict the feasibility of forming different ring sizes.

Nitrile Hydrolysis : The mechanism of nitrile hydrolysis, including the role of water molecules as catalysts, has been investigated computationally. Studies on related fluorinated nitriles show that activation barriers are highly dependent on the number of water molecules involved, highlighting their catalytic effect. researchgate.net

These computational approaches are crucial for understanding reaction selectivity, predicting the feasibility of proposed pathways, and designing new synthetic methodologies based on α-methylcinnamonitrile and its derivatives. nih.govresearchgate.net

Quantum Chemical Calculations for Transition State Analysis

The elucidation of reaction mechanisms involving α-methylcinnamonitrile can be significantly advanced through the use of quantum chemical calculations to analyze transition states. These computational methods allow for the in-silico exploration of potential energy surfaces, providing detailed insights into the geometry, energy, and electronic structure of transient species that are often difficult or impossible to observe experimentally. By mapping the reaction pathway from reactants to products, the transition state, which represents the highest energy point along this pathway, can be identified and characterized.

Key parameters obtained from these calculations include the activation energy, which is the energy difference between the reactants and the transition state, and the imaginary frequency corresponding to the motion along the reaction coordinate at the transition state. The magnitude of the activation energy provides a quantitative measure of the reaction rate, with lower barriers indicating faster reactions. Furthermore, the atomic displacements associated with the imaginary frequency reveal the precise nature of the bond-making and bond-breaking processes occurring during the reaction.

For instance, in the context of a nucleophilic addition to the β-carbon of α-methylcinnamonitrile, quantum chemical calculations can be employed to model the approach of the nucleophile. The calculations would reveal the geometry of the transition state, including the bond lengths between the incoming nucleophile and the β-carbon, as well as the carbon-carbon double bond. The calculated activation energy would provide a quantitative prediction of the reaction's feasibility under different conditions.

To illustrate the application of these calculations, consider the hypothetical data in the table below, which presents the calculated activation energies for the addition of two different nucleophiles to α-methylcinnamonitrile.

| Nucleophile | Solvent | Calculation Method | Basis Set | Activation Energy (kcal/mol) |

| Cyanide (CN⁻) | Acetonitrile (B52724) | DFT (B3LYP) | 6-311+G(d,p) | 12.5 |

| Methoxide (B1231860) (CH₃O⁻) | Methanol | DFT (B3LYP) | 6-311+G(d,p) | 15.8 |

This table presents hypothetical data for illustrative purposes.

This hypothetical data suggests that the addition of a cyanide anion is kinetically more favorable than the addition of a methoxide anion under these specific computational conditions. Such theoretical predictions can guide experimental efforts by identifying promising reaction pathways and conditions.

Molecular Dynamics Simulations for Mechanistic Insights

Molecular dynamics (MD) simulations offer a powerful computational tool to gain deeper mechanistic insights into reactions involving α-methylcinnamonitrile by explicitly modeling the dynamic behavior of the system over time. nih.govmdpi.com Unlike static quantum chemical calculations that focus on stationary points on the potential energy surface, MD simulations provide a time-resolved view of the molecular motions, including solvent effects and conformational changes, that can influence the reaction pathway. nih.govnih.gov

In an MD simulation, the forces acting on each atom in the system are calculated using a force field, and Newton's equations of motion are integrated to propagate the atomic positions and velocities over a series of small time steps. This approach allows for the exploration of the conformational landscape of the reactants and the transition state, providing a more realistic representation of the reaction environment.

For reactions involving α-methylcinnamonitrile, MD simulations can be particularly valuable for understanding the role of the solvent in stabilizing or destabilizing the transition state. By simulating the reaction in an explicit solvent box, one can observe the reorganization of solvent molecules around the reacting species and quantify the free energy of solvation. This information is crucial for accurately predicting reaction rates and selectivities in solution.

Furthermore, MD simulations can be used to study the dynamics of the reaction itself, such as the trajectory of the nucleophile as it approaches the electrophilic center of α-methylcinnamonitrile. By analyzing a large number of reactive trajectories, it is possible to identify the key molecular motions and interactions that lead to the formation of the transition state and ultimately the product.

The following table provides a conceptual overview of how MD simulations could be applied to study a reaction of α-methylcinnamonitrile.

| Simulation Parameter | Description | Relevance to Mechanistic Insight |

| Force Field | A set of parameters describing the potential energy of the system as a function of atomic coordinates. | Determines the accuracy of the calculated forces and, consequently, the reliability of the simulated dynamics. |

| Solvent Model | Representation of the solvent molecules (e.g., explicit or implicit). | Crucial for understanding the role of the solvent in stabilizing intermediates and transition states. |

| Simulation Time | The total duration of the simulation. | Must be long enough to sample the relevant conformational space and observe the reactive event. |

| Temperature and Pressure | Thermodynamic conditions of the simulation. | Allows for the study of reaction dynamics under experimentally relevant conditions. |

This table is a conceptual illustration of parameters for a hypothetical MD simulation.

Through the analysis of MD trajectories, researchers can gain a detailed, atomistic understanding of the reaction mechanism that complements the energetic information obtained from quantum chemical calculations.

Structure-Reactivity Relationship Studies in α-Methylcinnamonitrile Chemistry

The reactivity of α-methylcinnamonitrile is intrinsically linked to its molecular structure. Structure-reactivity relationship (SAR) studies aim to understand how variations in the molecular framework influence the rate and outcome of chemical reactions. nih.govnih.govmdpi.com By systematically modifying the structure of α-methylcinnamonitrile and observing the resulting changes in its reactivity, it is possible to elucidate the electronic and steric factors that govern its chemical behavior.

Electronic Effects on Reaction Rates and Selectivity

The electronic properties of α-methylcinnamonitrile play a crucial role in determining its reactivity. The presence of the electron-withdrawing nitrile group (-CN) and the phenyl group significantly influences the electron density distribution within the molecule. The nitrile group, through its inductive and resonance effects, polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.

The phenyl group can also exert electronic effects on the reactive center. Substituents on the phenyl ring can either donate or withdraw electron density, thereby modulating the electrophilicity of the β-carbon. For example, an electron-donating group (e.g., methoxy, -OCH₃) in the para position would be expected to decrease the rate of nucleophilic addition by destabilizing the partial negative charge that develops on the α-carbon in the transition state. Conversely, an electron-withdrawing group (e.g., nitro, -NO₂) in the same position would be expected to increase the reaction rate.

These electronic effects can be quantified using Hammett plots, which correlate the logarithm of the reaction rate constant with a parameter (σ) that reflects the electronic-donating or -withdrawing nature of the substituent. The slope of the Hammett plot (ρ) provides a measure of the sensitivity of the reaction to electronic effects.

The following table presents hypothetical Hammett data for the reaction of substituted α-methylcinnamonitrile derivatives with a nucleophile.

| Substituent (para-) | Hammett Constant (σp) | Relative Rate (k/k₀) | log(k/k₀) |

| -OCH₃ | -0.27 | 0.35 | -0.46 |

| -CH₃ | -0.17 | 0.60 | -0.22 |

| -H | 0.00 | 1.00 | 0.00 |

| -Cl | 0.23 | 2.50 | 0.40 |

| -NO₂ | 0.78 | 15.0 | 1.18 |

This table contains hypothetical data for illustrative purposes.

A positive ρ value from the plot of log(k/k₀) versus σp would indicate that the reaction is accelerated by electron-withdrawing groups, consistent with the development of negative charge in the transition state.

Steric Perturbations and Their Influence on Reaction Outcomes

In addition to electronic effects, steric factors can significantly influence the reactivity of α-methylcinnamonitrile. nih.govyoutube.com The presence of the methyl group at the α-position introduces steric hindrance around the carbon-carbon double bond. youtube.com This steric bulk can affect the rate of a reaction by impeding the approach of a nucleophile to the β-carbon.

The extent of this steric hindrance depends on the size of the incoming nucleophile. Bulky nucleophiles will experience greater steric repulsion from the α-methyl group, leading to a slower reaction rate compared to smaller nucleophiles. This steric effect can also influence the stereoselectivity of a reaction. If the nucleophilic attack can occur from two different faces of the double bond, the α-methyl group may preferentially block one face, leading to the formation of one stereoisomer over the other.

Consider the hypothetical relative rates of reaction for α-methylcinnamonitrile with nucleophiles of varying sizes, as presented in the table below.

| Nucleophile | van der Waals Radius of Attacking Atom (Å) | Relative Rate |

| H⁻ (from NaH) | 1.20 | 1.00 |

| CH₃⁻ (from CH₃Li) | 2.00 | 0.45 |

| (CH₃)₃C⁻ (from t-BuLi) | 2.50 | 0.05 |

This table presents hypothetical data for illustrative purposes.

The trend in this hypothetical data clearly demonstrates that as the size of the nucleophile increases, the reaction rate decreases, highlighting the significant role of steric hindrance in the chemistry of α-methylcinnamonitrile.

Advanced Characterization Techniques for α Methylcinnamonitrile and Its Derivatives in Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of α-Methylcinnamonitrile. By probing the interactions of molecules with electromagnetic radiation, these methods reveal detailed information about connectivity, functional groups, and the electronic environment of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules like α-Methylcinnamonitrile. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, which possess spin. When placed in a strong magnetic field, these nuclei can exist in different spin states with distinct energy levels. The absorption of radiofrequency radiation causes transitions between these states, and the resulting signal provides a wealth of structural information.

For α-Methylcinnamonitrile, ¹H NMR spectroscopy would reveal the number of different proton environments, their relative numbers, and their proximity to one another through spin-spin splitting patterns. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of each proton. For instance, protons attached to the aromatic ring would appear in a distinct region (typically 6.5-8.0 ppm) compared to the vinylic proton and the methyl group protons.

¹³C NMR spectroscopy provides complementary information by detecting the carbon skeleton of the molecule. Each unique carbon atom in α-Methylcinnamonitrile would produce a distinct signal, allowing for the identification of the nitrile carbon, the carbons of the double bond, the aromatic ring carbons, and the methyl carbon. The chemical shifts of these carbons are indicative of their hybridization and the nature of their attached atoms. In conjunction, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for α-Methylcinnamonitrile This table is generated based on typical chemical shift values for similar structural motifs.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho, meta, para) | 7.2 - 7.6 | Multiplet |

| Vinylic (=CH) | ~7.0 | Singlet |

| Methyl (-CH₃) | ~2.2 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for α-Methylcinnamonitrile This table is generated based on typical chemical shift values for similar structural motifs.

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Nitrile (-C≡N) | 115 - 120 |

| Quaternary Olefinic (-C(CN)=) | 110 - 120 |

| Tertiary Olefinic (=CH-Ph) | 140 - 150 |

| Aromatic (C-ipso) | 130 - 135 |

| Aromatic (C-ortho, C-meta, C-para) | 125 - 130 |

| Methyl (-CH₃) | 15 - 20 |

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the analysis of α-Methylcinnamonitrile, a common method is Electron Ionization (EI), which involves bombarding the molecule with high-energy electrons. This process typically removes an electron, forming a positively charged molecular ion (M⁺•) whose m/z value corresponds to the molecular weight of the compound.

The molecular ion of α-Methylcinnamonitrile would be observed at an m/z corresponding to its molecular formula (C₁₀H₉N). However, the high energy of EI also causes the molecular ion to be energetically unstable, leading to its fragmentation into smaller, characteristic ions. The pattern of these fragment ions provides a "fingerprint" that can be used to elucidate the molecule's structure.

Key fragmentation pathways for α-Methylcinnamonitrile would likely involve cleavages at the bonds adjacent to the phenyl ring, the double bond, and the nitrile group. For instance, the loss of a methyl radical (•CH₃) would result in a significant fragment ion. Another common fragmentation would be the loss of a hydrogen cyanide molecule (HCN). The analysis of these fragmentation patterns allows for the confirmation of the molecular structure deduced from other spectroscopic methods. Softer ionization techniques can be employed to reduce fragmentation and enhance the signal of the molecular ion.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of α-Methylcinnamonitrile

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 143 | [M]⁺• | - |

| 128 | [M - CH₃]⁺ | •CH₃ |

| 116 | [M - HCN]⁺• | HCN |

| 102 | [C₈H₆]⁺• | •CH₃, HCN |

| 77 | [C₆H₅]⁺ | •C₄H₄N |

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are complementary and probe the vibrational modes of molecular bonds.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. In the FTIR spectrum of α-Methylcinnamonitrile, a sharp and intense absorption band characteristic of the nitrile group (C≡N) stretching vibration would be expected in the range of 2210-2240 cm⁻¹. Other key absorptions would include those for C-H stretching of the aromatic ring and methyl group, C=C stretching of the double bond and the aromatic ring, and various C-H bending vibrations.

Raman spectroscopy is a light scattering technique where a laser is used to irradiate a sample and the scattered light is analyzed. For a vibrational mode to be Raman active, it must cause a change in the polarizability of the molecule. The nitrile group in α-Methylcinnamonitrile would also show a strong signal in the Raman spectrum, often in a similar region to the IR absorption. The symmetric vibrations of the carbon-carbon double bond and the aromatic ring are typically strong in the Raman spectrum. The complementary nature of FTIR and Raman spectroscopy allows for a more complete picture of the vibrational modes and thus a more confident structural assignment.

Table 4: Characteristic Vibrational Frequencies for α-Methylcinnamonitrile

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium | Strong |

| Methyl C-H | Stretching | 2850 - 3000 | Medium | Medium |

| Nitrile (C≡N) | Stretching | 2210 - 2240 | Strong, Sharp | Strong |

| Olefinic C=C | Stretching | 1620 - 1680 | Medium | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Strong | Strong |

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) are powerful surface-sensitive techniques for determining the elemental composition and chemical states of atoms on the surface of a material. These methods are particularly useful for analyzing thin films or surface modifications involving α-Methylcinnamonitrile derivatives.

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), involves irradiating a sample with X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment, or oxidation state. For a sample containing α-Methylcinnamonitrile, XPS can be used to identify the presence of carbon, nitrogen, and any other elements on the surface. High-resolution scans of the C 1s and N 1s regions would provide information about the different chemical states of these atoms, for example, distinguishing between the nitrile nitrogen and any other nitrogen-containing functional groups.

AES involves exciting the sample with a focused beam of electrons, which leads to the emission of "Auger" electrons through a relaxation process. The kinetic energy of the Auger electrons is also characteristic of the emitting element. AES offers higher spatial resolution than XPS, making it suitable for analyzing small surface features. Both techniques provide elemental and chemical state information from the top few nanometers of a surface.

Table 5: Expected Core-Level Binding Energies in XPS for α-Methylcinnamonitrile

| Element | Core Level | Expected Binding Energy (eV) | Chemical State Information |

|---|---|---|---|

| Carbon | C 1s | ~284.8 (Aromatic/Aliphatic C-C, C-H) | Differentiation of sp², sp³ carbons |

| ~286.5 (C-N) | Identification of carbon bonded to nitrogen | ||

| Nitrogen | N 1s | ~399-400 | Characteristic of nitrile group |

Diffraction and Crystallographic Studies

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline compound. The technique involves irradiating a single crystal of the material with a beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are used to calculate a three-dimensional electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

For a chiral derivative of α-Methylcinnamonitrile, X-ray crystallography can be used to determine its absolute configuration, which is the precise spatial arrangement of its atoms. This is crucial for understanding its stereospecific interactions and properties. The analysis also reveals detailed information about the solid-state structure, including bond lengths, bond angles, and torsional angles. Furthermore, it provides insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. Studies on similar α,β-unsaturated acrylonitrile (B1666552) derivatives have successfully utilized single-crystal X-ray diffraction to elucidate their molecular structures and conformations.

Table 6: Structural Parameters Obtainable from X-ray Crystallography of α-Methylcinnamonitrile

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles between adjacent bonds. |

| Torsional Angles | The dihedral angles that define the conformation of the molecule. |

| Absolute Configuration | The unambiguous R/S designation for any chiral centers. |

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal, providing critical insights into how molecules are arranged in a solid state. researchgate.netscirp.org This technique maps the electron distribution of a molecule in a crystal to generate a unique three-dimensional surface. The analysis involves calculating various properties on this surface, such as d_norm (normalized contact distance), shape index, and curvedness, which help in identifying and characterizing different types of non-covalent interactions. mdpi.commdpi.com

The d_norm surface uses a red-white-blue color scheme where red spots highlight intermolecular contacts that are shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds. mdpi.comnajah.edu Blue regions represent contacts that are longer than the van der Waals radii, and white areas denote contacts at approximately the van der Waals distance. mdpi.com

The table below illustrates the typical data generated from a Hirshfeld surface analysis, showing the percentage contribution of various intermolecular contacts for a representative organic molecule.

| Interaction Type | Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | 45.5% | Represents contacts between hydrogen atoms, typically the most abundant due to the high surface population of hydrogen. |

| C···H / H···C | 28.2% | Indicates C-H···π interactions and general van der Waals contacts between carbon and hydrogen atoms. |

| C···C | 9.8% | Suggests the presence of π-π stacking interactions between aromatic rings. |

| N···H / H···N | 8.5% | Highlights potential weak hydrogen bonds involving the nitrogen atom of the nitrile group. |

| Other | 8.0% | Includes minor contacts such as N···C, C···O, etc., depending on the specific derivative. |

Chromatographic Techniques for Purity and Mixture Analysis

Gas Chromatography (GC) for Reaction Monitoring and Yield Determination

Gas Chromatography (GC) is an essential analytical technique for monitoring the progress of chemical reactions that produce volatile compounds like α-methylcinnamonitrile. By taking aliquots from the reaction mixture at various time intervals, the consumption of reactants and the formation of the product can be tracked. In a typical GC analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column.

For the synthesis of α-methylcinnamonitrile, GC can be used to determine the point at which the starting materials have been completely consumed, signaling the completion of the reaction. Furthermore, GC is a precise method for determining the final yield of the product. This is often achieved by adding a known amount of an internal standard (a non-reactive compound with a distinct retention time) to the reaction mixture. By comparing the peak area of the product to that of the internal standard, the exact quantity of α-methylcinnamonitrile produced can be calculated. notulaebotanicae.roepa.gov

The following table presents hypothetical data from monitoring a reaction to synthesize α-methylcinnamonitrile using GC.

| Reaction Time (hours) | Reactant A Peak Area | α-Methylcinnamonitrile Peak Area | Reaction Progress |

|---|---|---|---|

| 0 | 15,480 | 0 | Initiated |

| 1 | 9,230 | 6,150 | In Progress |

| 2 | 4,110 | 11,240 | In Progress |

| 3 | 850 | 14,320 | Nearing Completion |

| 4 | 0 | 15,110 | Complete |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, purification, and quantification of non-volatile or thermally sensitive compounds. basicmedicalkey.comunife.it For α-methylcinnamonitrile and its derivatives, reversed-phase HPLC is commonly employed, typically using a C18 column where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. chromatographyonline.comnih.gov

Separation is achieved based on the differential partitioning of the sample components between the stationary and mobile phases. basicmedicalkey.com A UV detector is often used for detection, as the aromatic ring in α-methylcinnamonitrile absorbs ultraviolet light at a characteristic wavelength. HPLC is highly effective for quantifying the purity of a synthesized sample or determining its concentration in a mixture. lstmed.ac.uk Quantification is performed by creating a calibration curve from standard solutions of known concentrations and plotting their corresponding peak areas. The concentration of the unknown sample can then be determined by comparing its peak area to the calibration curve. chromatographyonline.com

Below is a sample data table for the quantification of α-methylcinnamonitrile using HPLC.

| Standard Concentration (mg/L) | Peak Area (Arbitrary Units) | Sample ID | Sample Peak Area | Calculated Concentration (mg/L) |

|---|---|---|---|---|

| 5 | 12,500 | Unknown Sample | 48,750 | 19.5 |

| 10 | 25,100 | |||

| 20 | 50,200 | |||

| 40 | 100,500 | |||

| 80 | 201,000 |

Thin Layer Chromatography (TLC) for Reaction Progress and Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for qualitatively monitoring reaction progress and assessing the purity of a compound. researchgate.net The method involves spotting a small amount of the sample onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel.

The plate is then placed in a sealed chamber with a solvent (eluent). As the solvent moves up the plate by capillary action, the components of the sample travel at different rates depending on their polarity and affinity for the adsorbent. To monitor a reaction, spots of the starting material, the reaction mixture at different times, and the product are applied to the same plate. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress. youtube.comresearchgate.net

A pure compound should ideally appear as a single spot on the TLC plate. researchgate.net The position of the spot is characterized by its retardation factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

The table below shows typical TLC results for the synthesis of α-methylcinnamonitrile.

| Compound | Rf Value (Hexane:Ethyl Acetate 4:1) | Rf Value (Dichloromethane) | Notes |

|---|---|---|---|

| Reactant A (e.g., Benzaldehyde (B42025) derivative) | 0.55 | 0.68 | Starting material spot. |

| Reactant B (e.g., Nitrile source) | 0.20 | 0.35 | Starting material spot. |

| α-Methylcinnamonitrile (Product) | 0.75 | 0.82 | Desired product spot. Appears as the reactant spots diminish. |

| Reaction Mixture (t=2h) | Multiple Spots (Rf ≈ 0.20, 0.55, 0.75) | Multiple Spots (Rf ≈ 0.35, 0.68, 0.82) | Shows presence of reactants and product, indicating the reaction is in progress. |

Exploration of α Methylcinnamonitrile As a Versatile Synthetic Intermediate

Synthesis of Diverse Heterocyclic Scaffolds

The strategic placement of functional groups in α-methylcinnamonitrile makes it an ideal precursor for the synthesis of a variety of heterocyclic structures. The nitrile and alkene moieties can participate in a range of cyclization and cycloaddition reactions to build rings of varying sizes and functionalities.

Dihydrooxazoles, also known as oxazolines, are important five-membered heterocyclic compounds. While direct synthesis from α-methylcinnamonitrile is not extensively documented, a plausible synthetic route involves a multi-step sequence. First, the alkene of α-methylcinnamonitrile could be subjected to dihydroxylation to yield a diol. Subsequent reaction of the nitrile group in this intermediate with an activating agent, followed by intramolecular cyclization of the hydroxyl groups, would lead to the formation of the dihydrooxazole ring.

A key reaction in this proposed pathway is the conversion of the nitrile to a reactive intermediate that facilitates cyclization. This highlights the role of the nitrile group as a linchpin in forming the heterocyclic core.

Table 1: Proposed Synthesis of Dihydrooxazole Derivative

| Reactant Sequence | Intermediate Product | Final Heterocyclic System |

|---|---|---|

| 1. α-Methylcinnamonitrile | Phenyl-propanediol-nitrile | 4,5-Dihydrooxazole derivative |

Naphthopyran systems are fused heterocyclic structures containing a naphthalene core fused to a pyran ring. These scaffolds are present in a number of biologically active compounds. The synthesis of naphthopyran derivatives can be achieved through various routes, often involving the reaction of a naphthol derivative with an α,β-unsaturated carbonyl compound. α-Methylcinnamonitrile can be envisioned as a precursor to a suitable reaction partner for a naphthol derivative, potentially after modification of its functional groups to facilitate a tandem oxy-Michael addition/cyclization reaction.

Highly substituted phenols are crucial intermediates in the synthesis of pharmaceuticals and polymers. A powerful method for their synthesis involves the base-catalyzed cycloaromatization of propargylic ethers. This reaction proceeds through an electrocyclization of an allenyl diene intermediate followed by proton transfer. Although this method does not directly use α-methylcinnamonitrile as a starting material, the versatility of synthetic transformations means that α-methylcinnamonitrile could be converted in several steps into a suitable propargylic ether precursor, thus enabling its incorporation into complex phenol-containing molecules.

The carbon-carbon double bond in α-methylcinnamonitrile can act as a dienophile or dipolarophile in cycloaddition reactions, providing a direct route to bicyclic and polycyclic systems. For instance, a [3+2] cycloaddition reaction with various 1,3-dipoles like azomethine ylides or nitrones could yield highly substituted five-membered heterocyclic rings fused to other structures. These types of reactions are foundational in building complex molecular frameworks from simple starting materials.

This reactivity allows α-methylcinnamonitrile to serve as a key building block for generating skeletal diversity, a core principle in modern synthetic chemistry.

Table 2: Potential Cycloaddition Reactions for Bicyclic Systems

| Reaction Type | Reactant Partner | Resulting Architecture |

|---|---|---|

| [4+2] Cycloaddition | Diene | Fused six-membered ring |

Precursor for α-Substituted Amino Acids and Amine Derivatives

α-Methylcinnamonitrile is a direct precursor to α-methyl-phenylalanine, a non-proteinogenic α-amino acid. The synthesis is typically achieved through the hydrolysis of the nitrile group to a carboxylic acid. This transformation can be performed under acidic or basic conditions, converting the cyano group into a carboxyl group to yield the final amino acid product. α-Methyl-phenylalanine and its derivatives are of significant interest in medicinal chemistry as they can be incorporated into peptides to introduce conformational constraints or improve metabolic stability.

Table 3: Synthesis of α-Methyl-phenylalanine

| Starting Material | Key Transformation | Product |

|---|

Development of Novel Building Blocks for Chemical Libraries and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore broad areas of chemical space and discover new biologically active compounds. nih.gov α-Methylcinnamonitrile is an excellent scaffold for DOS due to its multiple, orthogonally reactive functional groups.

The core structure allows for systematic modification at three key points:

The Aromatic Ring: Electrophilic aromatic substitution can introduce a variety of substituents onto the phenyl ring.

The Alkene: The double bond can be functionalized through reactions like hydrogenation, halogenation, epoxidation, or dihydroxylation.

The Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents.

By systematically applying different reactions to these functional groups, a large and diverse library of related compounds can be generated from a single, simple starting material. This strategy is central to combinatorial chemistry and is used to accelerate the drug discovery process. nih.gov

Table 4: Potential Modifications for Diversity-Oriented Synthesis

| Site of Modification | Type of Reaction | Resulting Functional Group |

|---|---|---|

| Phenyl Ring | Nitration, Halogenation | -NO₂, -Br, -Cl |

| Alkene | Dihydroxylation, Hydrogenation | Diol, Saturated Alkane |

Green Chemistry Principles in α Methylcinnamonitrile Research and Production

Sustainable Solvent Alternatives and Solvent-Free Reaction Conditions

Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute significantly to industrial waste and environmental pollution. In the context of α-Methylcinnamonitrile synthesis, which is typically achieved through a Knoevenagel condensation, significant strides have been made in replacing hazardous solvents with greener alternatives or eliminating them entirely.

Solvent-Free Synthesis: One of the most effective green chemistry approaches is the development of solvent-free reaction conditions. researchgate.nettue.nl These reactions are often facilitated by grinding the reactants together, sometimes with a solid catalyst, or through the use of microwave irradiation. oatext.commdpi.com Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology, offering benefits such as drastically reduced reaction times (from hours to minutes), improved yields, and lower energy consumption. anton-paar.commilestonesrl.comyoutube.com For the synthesis of α,β-unsaturated compounds like α-Methylcinnamonitrile, solvent-free Knoevenagel condensations using microwave irradiation have been shown to be highly efficient, clean, and economical. oatext.comarabjchem.org This method avoids the use of harmful solvents and simplifies product purification. arabjchem.org

Sustainable Solvents: When a solvent is necessary, the focus shifts to environmentally benign options. Water is an ideal green solvent due to its non-toxicity, availability, and safety profile. ijcps.org Research has demonstrated successful Knoevenagel condensations in aqueous media, sometimes enhanced by catalysts that are effective in water. ijcps.orgresearchgate.net Ethanol (B145695) is another green solvent alternative that can be used for condensation reactions, offering lower toxicity compared to traditional solvents like benzene or DMF. nih.gov

The following table summarizes various sustainable conditions applied to Knoevenagel condensation reactions, which are directly relevant to the synthesis of α-Methylcinnamonitrile.

| Reaction Condition | Catalyst/Method | Advantages | Relevant Findings |

| Solvent-Free | Microwave Irradiation | Rapid reaction times, high yields, energy efficiency, no solvent waste. oatext.comanton-paar.commilestonesrl.com | Completes reactions in minutes that would conventionally take hours; simplifies product work-up. oatext.com |

| Solvent-Free | Grinding (Mechanochemistry) | Simplicity, low energy input, no solvent required. mdpi.com | Effective for Claisen-Schmidt and Knoevenagel condensations using solid catalysts like NaOH. mdpi.com |

| Aqueous Media | Water-tolerant catalysts (e.g., Ni(NO₃)₂·6H₂O) | Environmentally benign, safe, readily available solvent. ijcps.org | Efficient condensation of aromatic aldehydes with malononitrile at room temperature. ijcps.org |

| Green Solvent | Ethanol | Lower toxicity than traditional organic solvents, biodegradable. nih.gov | Used as an optimized solvent for MOF-catalyzed Knoevenagel reactions. nih.gov |

Catalyst Design for Enhanced Sustainability

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, while minimizing waste. The design of sustainable catalysts for α-Methylcinnamonitrile production focuses on heterogeneous systems that are easily recoverable and reusable.

Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. Their well-defined structures, high surface area, and tunable active sites make them exceptional candidates for heterogeneous catalysis. nih.gov MOFs have been successfully employed as catalysts in Knoevenagel condensation reactions, demonstrating high efficiency and reusability. nih.govrsc.org

The catalytic activity of MOFs in these reactions can be attributed to the presence of Lewis acid sites on the metal centers and, in some cases, basic sites on the organic linkers, which can activate both the carbonyl and the active methylene (B1212753) compound. nih.govnih.gov For instance, copper-based MOFs (Cu-MOF) have been shown to effectively catalyze condensation reactions involving aldehydes and malononitrile. nih.gov The key advantages of using MOFs include:

High Activity: Reactions often proceed rapidly under mild conditions, such as at room temperature. nih.gov

Reusability: As heterogeneous catalysts, MOFs can be easily separated from the reaction mixture by filtration and reused multiple times without a significant loss of catalytic activity. nih.gov

Tunability: The properties of MOFs can be tailored by changing the metal center or organic linker to optimize catalytic performance for specific substrates.

Beyond MOFs, a variety of other solid catalysts have been developed for Knoevenagel condensations to produce α,β-unsaturated compounds. rsc.org The primary advantage of heterogeneous catalysts is the simplification of product purification and catalyst recycling, which reduces waste and operational costs. researchgate.net

Notable examples of innovative heterogeneous catalysts include:

Modified Zirconia: Zirconia (ZrO₂) exhibits high thermal stability and possesses both acidic and basic properties, making it a robust catalyst for various organic transformations. jocpr.com Sulfated zirconia, for example, has shown high activity in catalyzing reactions even at low temperatures. jocpr.com

Hydrotalcites: These clay-like materials can be transformed into solid base catalysts effective for aldol-type and Knoevenagel condensations. scirp.org

Functionalized Mesoporous Silica (B1680970): These materials serve as stable supports for anchoring catalytic species, providing a high surface area for reactions. rsc.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a frontier in green chemistry. escholarship.org Enzymes operate under exceptionally mild conditions (ambient temperature and pressure, neutral pH) in aqueous environments, offering unparalleled selectivity and significantly reducing the energy consumption and hazardous waste associated with traditional chemical processes. nih.gov